molecular formula C11H11BrO B8194532 1-Bromo-3-ethynyl-5-isopropoxybenzene

1-Bromo-3-ethynyl-5-isopropoxybenzene

Cat. No.: B8194532
M. Wt: 239.11 g/mol
InChI Key: NZXABYMKHBJBMC-UHFFFAOYSA-N
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Description

1-Bromo-3-ethynyl-5-isopropoxybenzene is an organic compound that belongs to the class of substituted benzenes It features a bromine atom, an ethynyl group, and an isopropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-ethynyl-5-isopropoxybenzene typically involves multiple steps. One common method starts with the bromination of 3-ethynyl-5-isopropoxybenzene. The bromination reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-ethynyl-5-isopropoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups such as carboxylic acids or ketones.

    Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted benzenes depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids, ketones, or aldehydes.

    Reduction Reactions: Products include alkenes or alkanes.

Scientific Research Applications

1-Bromo-3-ethynyl-5-isopropoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethynyl-5-isopropoxybenzene depends on its specific application. In chemical reactions, the bromine atom and ethynyl group play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the ethynyl group can participate in various addition and oxidation reactions. The isopropoxy group can influence the compound’s solubility and steric properties, affecting its interactions with other molecules.

Comparison with Similar Compounds

1-Bromo-3-ethynyl-5-isopropoxybenzene can be compared with other similar compounds such as:

    1-Bromo-3-ethynylbenzene: Lacks the isopropoxy group, resulting in different reactivity and solubility properties.

    1-Bromo-3-isopropoxybenzene:

    3-Ethynyl-5-isopropoxybenzene: Lacks the bromine atom, altering its reactivity in substitution reactions.

The presence of the bromine, ethynyl, and isopropoxy groups in this compound makes it unique and versatile for various applications in scientific research.

Properties

IUPAC Name

1-bromo-3-ethynyl-5-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-4-9-5-10(12)7-11(6-9)13-8(2)3/h1,5-8H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXABYMKHBJBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C#C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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